molecular formula C10H9NO2 B8562051 4-Cyano-2-methylphenyl acetate CAS No. 103264-03-5

4-Cyano-2-methylphenyl acetate

Cat. No.: B8562051
CAS No.: 103264-03-5
M. Wt: 175.18 g/mol
InChI Key: UZTYCLNVOHUCSL-UHFFFAOYSA-N
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Description

4-Cyano-2-methylphenyl acetate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-2-methylphenyl acetate, and how can purity be ensured?

  • Methodology :

  • Esterification : React 4-cyano-2-methylphenol with acetyl chloride in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via HPLC (>98% by area) and melting point analysis.
  • Quality Control : Use FT-IR to verify ester carbonyl peaks (~1740 cm⁻¹) and absence of residual phenol (OH stretch ~3300 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural Confirmation :
  • NMR : ¹H NMR (CDCl₃) for methyl (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetate methyl (δ 2.0 ppm). ¹³C NMR for cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to confirm substituents.
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze via HPLC.
  • Hydrolysis Kinetics : Expose to buffered solutions (pH 1–13) at 25°C and 37°C; monitor ester cleavage by tracking acetic acid release via titration or GC-MS .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

  • Methodology :

  • Comparative Studies : Use isotopic labeling (e.g., ¹⁴C-acetate) in in vitro (hepatocyte cultures) and in vivo (rodent models) systems to trace metabolite formation .
  • Inter-Lab Validation : Collaborate with multiple labs to standardize protocols (e.g., LC-MS/MS parameters) and cross-validate cytochrome P450 enzyme involvement .

Q. What structure-activity relationships (SAR) exist between substituents and the biological activity of this compound analogs?

  • Methodology :

  • Analog Synthesis : Replace cyano with -NO₂, -CF₃, or halogens; modify methyl position.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., esterase activity) or cellular models (e.g., cytotoxicity in cancer lines). Use QSAR models to correlate substituent electronic effects with activity .

Q. What are the primary degradation pathways of this compound in environmental systems?

  • Methodology :

  • Photolysis Studies : Exclude to UV light (λ = 254–365 nm) in aqueous/organic solvents; identify photoproducts via HRMS and NMR.
  • Microbial Degradation : Incubate with soil or wastewater microbes; analyze intermediates (e.g., cyanophenol derivatives) using metagenomics and metabolite profiling .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09; compute frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking Simulations : Model interactions with enzymes (e.g., esterases) in AutoDock Vina to identify binding affinities and catalytic mechanisms .

Q. What experimental design minimizes handling risks for this compound?

  • Methodology :

  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE during synthesis. Store in amber vials under nitrogen to prevent oxidation.
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal; comply with EPA guidelines for cyanide-containing waste .

Q. How do formulation challenges (e.g., solubility) impact in vivo studies of this compound?

  • Methodology :

  • Co-Solvent Systems : Test solubility in PEG-400, DMSO, or cyclodextrin complexes. Measure partition coefficients (log P) via shake-flask method.
  • Pharmacokinetics : Administer formulations to rodents; compare bioavailability via plasma concentration-time curves (LC-MS/MS monitoring) .

Q. What ethical considerations arise when using this compound in biomedical research?

  • Methodology :
  • Regulatory Compliance : Adhere to NIH guidelines for in vitro studies; avoid human/animal exposure unless approved by institutional ethics boards.
  • Data Transparency : Publish negative results (e.g., lack of efficacy) to prevent publication bias. Disclose potential conflicts of interest in funding .

Properties

CAS No.

103264-03-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4-cyano-2-methylphenyl) acetate

InChI

InChI=1S/C10H9NO2/c1-7-5-9(6-11)3-4-10(7)13-8(2)12/h3-5H,1-2H3

InChI Key

UZTYCLNVOHUCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-methylphenyl acetate (6.9 g, 30 mol) in 75 mL of anhydrous dimethyl acetamide was treated with zinc cyanide (3 g, 25.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (4.5 g, 3.9 mmol). The reaction mixture was heated at 100° C. for 2 hours, cooled to room temperature, and treated with 300 mL of cold water. The resulting precipitate was filtered, washed with water, and air dried. Chromatography on SiO2 (100% dichloromethane) afforded 5.2 g of 4-cyano-2-methylphenyl acetate as a colorless oil (99% yield), which solidified on standing.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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